2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 425658-37-3) is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 4-fluorophenyl group at position 2 and a carbaldehyde moiety at position 2. It is synthesized via oxidation of 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine (8c) using Vilsmeier-Haack conditions, yielding an 87% pure product with a melting point of 208–210°C . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 10.12 (s, 1H, CHO), 9.90 (d, J = 7.2 Hz, 1H), 8.84 (dd, J = 6.1, 4.2 Hz, 1H), 7.92 (dd, J = 8.8, 5.6 Hz, 2H), 7.28–7.22 (m, 3H).
- MS (ESI): m/z 242 [M+1]⁺.
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBLPULEFUFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with dimethylformamide and phosphorus oxychloride under controlled conditions . Another approach includes the use of oxidative dehydrogenation and annulation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, are likely applied. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Core Structure and Substituent Effects
The imidazo[1,2-a]pyrimidine/pyridine scaffold is highly modular, with substitutions influencing electronic properties, solubility, and bioactivity. Key analogs include:
Fluorinated vs. Non-Fluorinated Analogues
- Electron-Withdrawing Effects: The 4-fluorophenyl group enhances electrophilicity at the aldehyde moiety, facilitating nucleophilic additions (e.g., condensation with amines to form Schiff bases) .
- Biological Impact: Fluorination improves metabolic stability and binding affinity in antimicrobial derivatives (e.g., compound 11l vs. 11k: 76.4% yield, 219–221°C mp) .
Derivatives with Modified Functional Groups
Carbaldehyde vs. Carboxylate/Ester Derivatives
- 2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde: Nitro and methoxy groups introduce hydrogen-bonding capabilities, influencing crystal packing and intermolecular interactions .
Biological Activity
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest in pharmaceutical research due to its diverse biological activities. Its molecular formula is , and it has been studied for its potential applications in cancer therapy, enzyme inhibition, and as a photosensitizer in photodynamic therapy.
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly anti-cancer agents. Its unique imidazo-pyrimidine structure allows for modifications that enhance biological activity. Research indicates that derivatives of this compound exhibit potent anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Enzyme Inhibition
Studies have shown that this compound can inhibit various enzymes involved in critical biological pathways. For instance, it has been evaluated for its ability to inhibit certain kinases, which are pivotal in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells.
Photodynamic Therapy
Recent research highlights the compound's role as a photosensitizer. It generates singlet oxygen species upon irradiation, effectively killing cancer cells at low concentrations (around 2.0 μM). The compound's ability to absorb light in the 400-500 nm region makes it suitable for fluorescence imaging and therapeutic applications in photodynamic therapy .
Antimicrobial Activity
Emerging studies suggest that the compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibacterial agent. The presence of the fluorine atom enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.
Case Studies
- Cancer Cell Studies : In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 30 μM depending on the specific derivative tested.
- Enzyme Inhibition Assays : Compounds derived from this structure were tested against specific kinases, showing IC50 values as low as 5 μM, indicating strong inhibitory effects that could be harnessed for therapeutic purposes.
- Photodynamic Efficacy : In a study involving photodynamic therapy, treatment with this compound led to a significant reduction in tumor size in animal models when combined with light exposure, demonstrating its potential as a dual-function agent for imaging and therapy .
Data Table: Biological Activities of this compound
Q & A
Q. What are the optimal synthetic conditions for preparing 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack formylation reaction. Key steps include:
- Reacting the precursor (e.g., 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine) with DMF-POCl₃ in chloroform at 0–10°C for iminium intermediate formation.
- Refluxing for 2–8 hours, followed by cooling, filtration, and solvent evaporation. Yields vary (51–91%) depending on reaction time and purification methods .
Q. How is the aldehyde functional group confirmed in the final product?
Structural confirmation employs:
Q. What are the recommended storage conditions for this compound?
Store under an inert atmosphere (e.g., nitrogen) at 2–8°C to prevent oxidation or degradation of the aldehyde group. Exposure to moisture or light may lead to hydrate formation or decomposition .
Advanced Research Questions
Q. How do substituents on the imidazo[1,2-a]pyrimidine core influence synthetic yields and reactivity?
- Electron-donating groups (e.g., methyl) on the pyrimidine ring enhance electrophilic substitution at the 3-position, improving formylation yields.
- Steric hindrance from bulky substituents (e.g., biphenyl) may reduce reactivity, requiring extended reflux times .
Q. What analytical challenges arise in purity assessment, and how are they resolved?
Q. What mechanistic insights explain the selectivity of the Vilsmeier-Haack formylation?
The reaction proceeds via:
- Formation of a reactive iminium chloride intermediate from DMF and POCl₃.
- Electrophilic attack at the electron-rich 3-position of the imidazo[1,2-a]pyrimidine, stabilized by resonance.
- Hydrolysis to yield the aldehyde .
Q. How does the aldehyde group enable further derivatization for drug discovery?
- Schiff base formation : Condensation with amines (e.g., hydrazines) produces hydrazones, which exhibit antimicrobial activity against E. coli and S. aureus .
- Reductive amination : Sodium borohydride reduces imine intermediates to yield bioactive amines (e.g., antiviral or anticancer agents) .
Q. What computational methods validate the compound’s pharmacological potential?
- Docking studies : The aldehyde’s planar structure facilitates interactions with enzymatic active sites (e.g., bacterial DNA gyrase).
- QSAR models : Correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with antibacterial potency .
Q. How do crystallographic data inform intermolecular interactions in solid-state applications?
Q. What contradictions exist in reported biological activity data, and how are they addressed?
- Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from differences in bacterial membrane permeability.
- Standardized MIC assays and structural analogs (e.g., biphenyl derivatives) are used to refine structure-activity relationships .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
